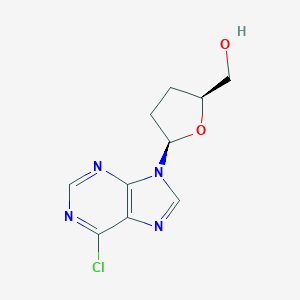

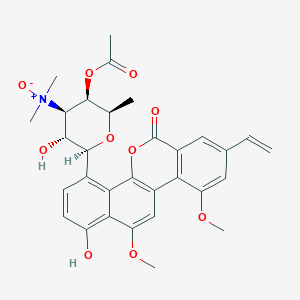

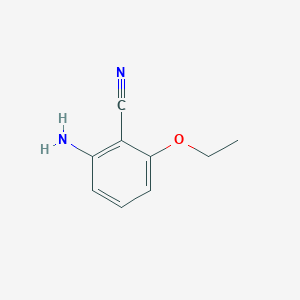

![molecular formula C5H7N3O B053513 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one CAS No. 116056-07-6](/img/structure/B53513.png)

6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one

Descripción general

Descripción

Synthesis Analysis

The synthesis of compounds related to 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one involves several key strategies, including direct C–H arylation, which is a palladium-catalyzed process allowing for the efficient introduction of aryl groups into heteroarenes, including triazole derivatives (Rossi et al., 2014). This method highlights the significance of palladium catalysis in constructing complex heterocyclic frameworks by directly modifying the heteroarene core, offering a versatile pathway for synthesizing various pyrrolo[2,1-c][1,2,4]triazole derivatives.

Molecular Structure Analysis

The molecular structure of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one and related compounds is characterized by a fusion of pyrrole and triazole rings, creating a unique heterocyclic system that significantly influences their electronic and optical properties. Diketopyrrolopyrroles, which share structural similarities, are known for their exceptional optical properties due to the relationship between their structure and electronic characteristics (Grzybowski & Gryko, 2015). These insights into diketopyrrolopyrroles offer valuable analogies for understanding the electronic properties of the pyrrolo[2,1-c][1,2,4]triazole framework.

Chemical Reactions and Properties

Compounds with the pyrrolo[2,1-c][1,2,4]triazole core are involved in various chemical reactions, with their reactivity often influenced by the unique electronic distribution across the heterocyclic system. The versatility in chemical reactions, including cycloadditions, nucleophilic substitutions, and electrophilic additions, is crucial for further functionalization of these compounds. The CuAAC (Copper-catalyzed Azide-Alkyne Cycloaddition) reaction, for instance, is a pivotal method for triazole synthesis, underscoring the importance of click chemistry in generating triazole derivatives with diverse functional groups (de Souza et al., 2019).

Aplicaciones Científicas De Investigación

Heterocyclic Compounds in Organic Chemistry

6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one, as a member of the triazole derivatives, has attracted attention due to its broad range of biological activities. Triazole derivatives are a significant class of five-membered heterocyclic compounds used in the preparation of new drugs, with diverse biological activities due to their structural variations. These compounds have been investigated for various potential applications, including anti-inflammatory, antiplatelet, antimicrobial, antimycobacterial, antitumoral, and antiviral properties. They are also explored for activity against several neglected diseases, emphasizing their wide applicability in medicinal and pharmaceutical chemistry (Ferreira et al., 2013).

Optical Sensing and Biological Applications

Triazole derivatives, including the specified compound, are recognized for their role in the synthesis of optical sensors, leveraging their capacity to form coordination and hydrogen bonds, making them suitable as sensing probes. These compounds, due to their unique properties and interactions, have been extensively used in various biological and medicinal applications, which further outlines their significance in scientific research (Jindal & Kaur, 2021).

Physical and Thermal Properties in Pharmaceuticals

Research has been conducted to understand the influence of treatments on the physical, spectral, and thermal properties of triazole derivatives. These studies are crucial for pharmaceutical drug synthesis, aiming to explore how these properties can be altered and optimized for better drug efficacy and stability (Trivedi et al., 2015).

Energetic Material Applications

The compound's derivatives have been studied for their crystal structure, thermolysis, and applications in the field of high-energetic materials. These studies provide insights into the compound's stability, sensitivity, and performance parameters, essential for developing materials with enhanced energetic properties (Singh & Felix, 2003).

Dye and Pigment Industry

In the dye and pigment industry, the derivatives of 6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one, such as diketopyrrolopyrroles, have seen extensive applications due to their wide range of colors and stability. The compounds are used in high-quality pigments, field-effect transistors, bulk-heterojunction solar cells, dye-sensitized solar cells, and fluorescence imaging, showcasing their versatility and importance in material science and industry (Grzybowski & Gryko, 2015).

Direcciones Futuras

The future directions for the study of “6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one” and similar compounds could involve further exploration of their potential as inhibitors of the FGFR signaling pathway . This could lead to the development of new therapeutic strategies for various types of tumors.

Propiedades

IUPAC Name |

2,5,6,7-tetrahydropyrrolo[2,1-c][1,2,4]triazol-3-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H7N3O/c9-5-7-6-4-2-1-3-8(4)5/h1-3H2,(H,7,9) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WTMDBOJIFXBWBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=NNC(=O)N2C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H7N3O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101200389 | |

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

125.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

6,7-dihydro-2H-pyrrolo[2,1-c][1,2,4]triazol-3(5H)-one | |

CAS RN |

116056-07-6 | |

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=116056-07-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2,5,6,7-Tetrahydro-3H-pyrrolo[2,1-c]-1,2,4-triazol-3-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101200389 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![(7S)-3-Methyl-2,4,4a,7,7a,13-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,9-diol;hydrochloride](/img/structure/B53435.png)

![Tricyclo[2.2.1.02,6]heptan-3-amine, N,1-diethyl-, stereoisomer (9CI)](/img/structure/B53439.png)

![6,7-dihydro-5H-cyclopenta[b]pyridin-3-ylmethanamine](/img/structure/B53449.png)